1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea
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Overview
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea is a synthetic organic compound that features a morpholine ring, a thiophene ring, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of morpholine with a thiophene derivative to form an intermediate compound.
Urea Formation: The intermediate is then reacted with p-tolyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the morpholine ring.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its target, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(m-tolyl)urea: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Uniqueness: 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-2-4-16(5-3-14)20-18(22)19-12-17(15-6-11-24-13-15)21-7-9-23-10-8-21/h2-6,11,13,17H,7-10,12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRUNMAKQBGSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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